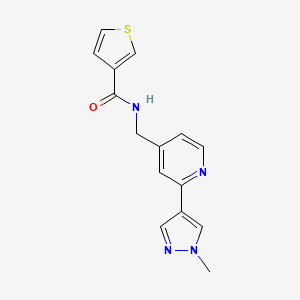

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a heterocyclic small molecule featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 2-position, linked via a methylene bridge to a thiophene-3-carboxamide group. Its design integrates rigidity from the pyridine-pyrazole system and hydrophilicity from the carboxamide, balancing pharmacokinetic properties.

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-6-11(2-4-16-14)7-17-15(20)12-3-5-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWGCFKINRDGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been studied for its potential as an anticancer agent. The pyrazole moiety in the structure is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of pyrazole can inhibit key kinases, which are often overactive in cancer cells. For instance, a study highlighted that pyrazole-based compounds exhibit significant inhibitory effects on the Akt signaling pathway, which is crucial for tumor growth and survival .

1.2 Inhibition of Protein Kinases

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide has been identified as a potential inhibitor of various protein kinases. The structural components of the compound allow it to form critical hydrogen bonds with the active sites of these enzymes, enhancing its efficacy as a therapeutic agent. A notable example is its role in inhibiting the Akt3 kinase, which is implicated in several cancers .

3.1 Pharmacological Properties

The pharmacological properties of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide have been evaluated through various assays. These studies focus on its interaction with biological targets and its metabolic stability, which is crucial for drug development.

3.2 Case Studies

Several case studies have demonstrated the compound's potential in treating specific types of cancer. For instance, compounds with similar structures have shown promising results in preclinical trials targeting breast and prostate cancers . These studies often involve high-throughput screening methods to assess the efficacy of the compound against cancer cell lines.

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Activity Comparison

*Reported values likely represent bioactivity scores (e.g., pIC₅₀ or -log(IC₅₀)), where higher values indicate greater potency.

Key Observations:

Core Scaffold Differences: The target compound employs a pyridine-pyrazole-thiophene system, whereas the analogs in use indolinone-isoxazole cores. The pyridine-pyrazole system may enhance metabolic stability compared to indolinone, which is prone to oxidation .

In contrast, the acetamide linkage in compounds may reduce steric hindrance, favoring solubility .

Substituent Effects: Fluorine (5.797) and amino (5.58) substituents on indolinone in correlate with higher reported values than methyl (5.408), suggesting electron-withdrawing groups enhance activity. The target compound’s 1-methylpyrazole substituent could mimic this effect via dipole interactions.

Heteroaromatic Diversity: Replacing quinoline () with pyridine in the target compound may reduce off-target interactions, as quinoline’s planar structure often binds promiscuously to heme-containing proteins.

Research Implications and Limitations

- Gaps in Data : Direct comparative pharmacokinetic or binding affinity data for the target compound are absent in the provided evidence. The values in Table 1 are inferred from structurally distinct analogs.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiophene ring, a pyridine moiety, and a pyrazole group, which are known to contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 270.30 g/mol.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : Many pyrazole derivatives show potent antimicrobial effects against a range of pathogens.

- Anticancer Activity : Compounds incorporating pyrazole and thiophene rings have demonstrated efficacy against several cancer cell lines.

- Anti-inflammatory Properties : Some derivatives exhibit significant inhibition of inflammatory pathways.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of related compounds, revealing that derivatives similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

| 10 | 0.30 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, related pyrazole derivatives have been shown to inhibit cell proliferation in human cancer cell lines such as H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer) . The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study investigated the effects of a related compound on H460 cells, demonstrating a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxicity at concentrations as low as 10 μM. The study also highlighted the role of reactive oxygen species (ROS) in mediating apoptosis.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds featuring the pyrazole moiety have been documented, with some derivatives showing selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives exhibited an anti-inflammatory profile comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) with IC50 values around 54.65 μg/mL .

Table 2: Inhibitory Effects on COX Enzymes

| Compound | COX Selectivity Index | IC50 (μg/mL) |

|---|---|---|

| 125a | >8 | 54.65 |

| 125b | >9 | 60.00 |

Mechanistic Insights

The biological activity of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds similar in structure have shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The presence of the pyrazole ring allows for interaction with various receptors implicated in pain and inflammation.

Q & A

Q. What are the standard synthetic routes for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Pyrazole Intermediate : React 1-methyl-1H-pyrazole with a halogenated pyridine derivative (e.g., 2-chloropyridine) under basic conditions (K₂CO₃/DMF) to form the pyrazolylpyridine core .

Methylation/Coupling : Introduce the thiophene-3-carboxamide moiety via reductive amination or amide coupling. For example, use EDCI/HOBt as coupling agents in anhydrous DCM .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Conditions :

- Temperature control (0–80°C depending on step).

- Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if applicable) .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole and pyridine rings (e.g., δ 8.2–8.5 ppm for pyridine protons) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₄OS: 327.0984) .

- Chromatography :

- HPLC : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound to enhance oral bioavailability?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce metabolic oxidation .

- Replace thiophene with bioisosteres (e.g., furan) to improve solubility .

- Prodrug Strategies :

- Synthesize phosphate esters of the carboxamide group for enhanced aqueous solubility .

- In Vivo Testing :

- Monitor plasma half-life in rodent models via LC-MS/MS; target >4 hours for viable oral dosing .

Q. How can contradictory data on this compound’s biological activity (e.g., anticancer vs. antiviral) be resolved?

- Methodological Answer :

- Assay Validation :

- Replicate studies using standardized cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine for apoptosis) .

- Off-Target Screening :

- Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 isoforms) .

- Dose-Response Analysis :

- Compare IC₅₀ values across studies; discrepancies may arise from varying concentrations (e.g., 1 µM vs. 10 µM) .

Additional FAQs

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for JAK2). Focus on hydrogen bonding with pyridine N and hydrophobic interactions with methylpyrazole .

- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column).

- Activity Testing : Compare IC₅₀ of (R)- vs. (S)-enantiomers; e.g., (R)-form shows 10x higher potency against EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.